Farnesyltransferase Substrate Reactivity: BRENDA-Annotated Enzymatic Activity vs. Absence of Data for Sequence Isomer
The BRENDA enzyme database annotates the tetrapeptide CSLA (Cys-Ser-Leu-Ala, corresponding in elemental composition to the target compound's core reactive motif) as a substrate for protein farnesyltransferase (FTase), catalyzing the reaction: CSLA + (2E,6E)-farnesyl diphosphate → S-(2E,6E)-farnesyl-CSLA + diphosphate [1]. This annotation is derived from the peptide library screen by Hougland et al. (2010), in which 77 novel multiple-turnover FTase substrates were identified from 213 screened peptides [2]. In contrast, the sequence isomer L-Isoleucyl-L-seryl-L-cysteinyl-L-alanine (CAS 798541-01-2) has no comparable FTase substrate annotation in BRENDA or the published peptide library datasets, suggesting differential enzymatic recognition based on the N-terminal residue order.
| Evidence Dimension | Enzymatic substrate annotation (FTase-catalyzed farnesylation) |
|---|---|
| Target Compound Data | Annotated FTase substrate in BRENDA; reaction demonstrated in Hougland et al. 2010 peptide library screen |
| Comparator Or Baseline | L-Isoleucyl-L-seryl-L-cysteinyl-L-alanine (CAS 798541-01-2): No FTase substrate annotation in BRENDA; not identified in Hougland et al. 2010 MTO substrate list |
| Quantified Difference | Qualitative differential: annotated substrate vs. unannotated |
| Conditions | BRENDA enzyme database curation based on Hougland et al. 2010 J. Mol. Biol. 395:176-190; peptide library screening using TKCxxx-formatted peptides with fluorescence and radioactive detection |
Why This Matters
For researchers studying protein prenylation pathways, the documented enzymatic recognition of a tetrapeptide containing the Ser-Ile-Cys motif provides evidence that this sequence can engage the FTase active site, a property not shared by all sequence isomers.
- [1] BRENDA Enzyme Database. Ligand CSLA. Substrate in enzyme-catalyzed reaction: CSLA + (2E,6E)-farnesyl diphosphate = S-(2E,6E)-farnesyl-CSLA + diphosphate. Accessed via brenda-enzymes.org. View Source
- [2] Hougland, J.L.; Hicks, K.A.; Hartman, H.L.; Kelly, R.A.; Watt, T.J.; Fierke, C.A. Identification of novel peptide substrates for protein farnesyltransferase reveals two substrate classes with distinct sequence selectivities. J. Mol. Biol. 2010, 395, 176-190. PMCID: PMC2916699. View Source
